L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-
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Overview
Description
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is a chemical compound that belongs to the class of proline derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to the proline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives.
Scientific Research Applications
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein folding.
Mechanism of Action
The mechanism by which L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound without the trifluoromethyl group.
4-Fluoroproline: A derivative with a fluorine atom instead of the trifluoromethyl group.
5-Oxo-L-Proline: A similar compound lacking the phenyl and trifluoromethyl groups.
Uniqueness
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics can enhance the efficacy and safety of the final products .
Properties
CAS No. |
291763-97-8 |
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Molecular Formula |
C12H10F3NO3 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
(2S,3R)-5-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)7-3-1-6(2-4-7)8-5-9(17)16-10(8)11(18)19/h1-4,8,10H,5H2,(H,16,17)(H,18,19)/t8-,10+/m1/s1 |
InChI Key |
PGVPEVFNYCOEBE-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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